molecular formula C24H32Cl2N8O B8069058 Trilaciclib hydrochloride CAS No. 1374635-07-0

Trilaciclib hydrochloride

Número de catálogo B8069058
Número CAS: 1374635-07-0
Peso molecular: 519.5 g/mol
Clave InChI: BRCYOXKEDFAUSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trilaciclib hydrochloride is a useful research compound. Its molecular formula is C24H32Cl2N8O and its molecular weight is 519.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trilaciclib hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trilaciclib hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

  • Myelopreservation in Small Cell Lung Cancer (SCLC) : Trilaciclib has shown effectiveness in preserving hematopoietic stem and progenitor cells and immune system function from chemotherapy-induced damage, particularly in patients with extensive-stage small cell lung cancer (ES-SCLC). It has been used prior to chemotherapy to reduce myelosuppression, improving patient-reported outcomes, health-related quality of life, and safety profiles without compromising antitumor efficacy (Daniel et al., 2020) (Weiss et al., 2019).

  • First Approval for Chemotherapy-Induced Myelosuppression : Trilaciclib received its first approval in the USA in 2021 to decrease the incidence of chemotherapy-induced myelosuppression in adult patients receiving certain chemotherapy regimens for ES-SCLC (Dhillon, 2021).

  • Use in Metastatic Triple-Negative Breast Cancer (TNBC) : Studies have explored the safety and activity of Trilaciclib combined with chemotherapy in metastatic TNBC. Trilaciclib was generally well-tolerated and showed encouraging overall survival results, suggesting its further study in this setting is warranted (Tan et al., 2019).

  • Pharmacokinetics and Exposure-Response Analysis : Research has been conducted to characterize the population pharmacokinetics of trilaciclib and evaluate exposure-response relationships in ES-SCLC and triple-negative breast cancer trials (Li et al., 2022).

  • Impact on Quality of Life : Trilaciclib has shown to improve quality of life in patients receiving chemotherapy for ES-SCLC, including older patients or those more vulnerable to chemotherapy-induced myelosuppression (Hussein et al., 2021).

  • Dose Selection and Efficacy Studies : Integrated analyses of preclinical and clinical data have been conducted for trilaciclib dose selection in ES-SCLC, supporting the choice of 240 mg/m2 as the recommended Phase II dose (Li et al., 2021).

  • Concerns and Further Study Needs : Despite high bioplausibility, concerns remain about the evidence used to approve trilaciclib, and further well-powered phase III studies are suggested (Powell & Prasad, 2021).

  • Comparative Cost-Efficiency Analysis : An analysis evaluating the economic value of trilaciclib in managing chemotherapy-induced myelosuppression compared to other interventions has been conducted, indicating potential cost-efficiency in its use (Little et al., 2021).

Propiedades

IUPAC Name

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCYOXKEDFAUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Cl2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trilaciclib hydrochloride

CAS RN

1977495-97-8
Record name Trilaciclib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1977495978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRILACICLIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BX07W725T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trilaciclib hydrochloride
Reactant of Route 2
Reactant of Route 2
Trilaciclib hydrochloride
Reactant of Route 3
Reactant of Route 3
Trilaciclib hydrochloride
Reactant of Route 4
Reactant of Route 4
Trilaciclib hydrochloride
Reactant of Route 5
Reactant of Route 5
Trilaciclib hydrochloride
Reactant of Route 6
Reactant of Route 6
Trilaciclib hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.